N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-15(18)17-12-16(19,13-6-4-3-5-7-13)14-8-10-20-11-9-14/h3-7,14,19H,2,8-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXAVVMYHHGCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of dihydropyran using Raney nickel as a catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Propionamide Moiety: The propionamide group can be formed by reacting the intermediate with propionyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the propionamide moiety can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenyl group can participate in π-π interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure.
Phenylpropionamide: Lacks the tetrahydropyran ring but has similar functional groups.
Hydroxyphenylethylamine: Contains a phenyl and hydroxyl group but lacks the propionamide moiety.
Uniqueness
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide is unique due to the combination of its tetrahydropyran ring, phenyl group, and propionamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure may contribute to radical scavenging activities, which are crucial for preventing oxidative stress-related diseases.
2. Anticancer Properties
Studies have shown that certain derivatives of propanamide compounds can inhibit cancer cell proliferation. For instance, compounds containing phenyl and oxane groups have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 15.6 |
| B | PC-3 | 20.3 |
| C | HeLa | 12.8 |
3. Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested to inhibit tyrosinase activity, which is pivotal in melanin production, thus showing potential for use in skin lightening agents.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Radical Scavenging : The hydroxyl group in the compound can donate hydrogen atoms to free radicals, neutralizing them and thereby reducing oxidative damage.
- Cell Cycle Arrest : Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their cytotoxicity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 15 µM, indicating significant anticancer potential.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of similar compounds on tyrosinase activity. The results indicated that certain modifications to the oxane ring enhanced inhibitory potency, making it a candidate for further development as a skin-whitening agent.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of the oxane (tetrahydropyran) ring and coupling of the phenylethyl-hydroxy group with the propanamide moiety. Key steps include:
- Intramolecular cyclization using catalysts like lanthanide triflates or silver triflate to stabilize intermediates and enhance reaction efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., tetrahydrofuran) under reflux conditions improve yield (60-75%) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane mixtures ensures >95% purity .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm stereochemistry (e.g., hydroxy and oxane ring protons at δ 3.5–4.2 ppm) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm validate the carboxamide group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 347.2 (CHNO) .
Q. What initial biological assays are recommended for evaluating its bioactivity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s carboxamide and hydroxyl groups, which mimic natural substrates.
- In vitro testing : Use fluorescence-based assays (IC determination) with positive controls (e.g., staurosporine for kinases) .
- Cell viability assays : Screen against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays to assess antiproliferative effects .
Advanced Research Questions
Q. How to resolve contradictions in spectral data interpretation for derivatives?
- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) can arise from:
- Dynamic stereochemistry : Use variable-temperature NMR to detect conformational changes in the oxane ring .
- Deuterated solvent effects : Compare DMSO-d vs. CDCl spectra to identify hydrogen-bonding interactions .
- 2D NMR techniques : HSQC and NOESY clarify ambiguous proton-carbon correlations and spatial arrangements .
Q. What mechanistic insights explain its reactivity in substitution reactions?
- Methodological Answer : The compound undergoes nucleophilic substitution at the carboxamide group or oxane oxygen. Key findings:
- Isotope labeling : O-tracing shows oxane ring opening under acidic conditions, forming ketone intermediates .
- DFT calculations : Predict transition states for methanesulfonyl group substitution, favoring SN2 pathways in polar solvents .
- Kinetic studies : Pseudo-first-order kinetics (k = 0.15 min) in reactions with thiols confirm rate-limiting bond cleavage .
Q. How to address discrepancies between in vitro and in vivo pharmacological data?
- Methodological Answer : In vitro-to-in vivo translation challenges may arise from:
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify oxidation hotspots (e.g., hydroxyl group) .
- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life (t) and bioavailability in rodent models .
- Prodrug strategies : Modify the hydroxy group with acetyl or phosphate esters to enhance membrane permeability .
Key Research Gaps and Recommendations
- Stereochemical stability : Investigate racemization risks during synthesis using chiral HPLC .
- Target identification : Employ chemoproteomics (e.g., affinity-based protein profiling) to map biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
